
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone is a chemical compound with the molecular formula C17H22O2 It is known for its unique structure, which includes a benzoyl group attached to a cyclopentyl ring that is further substituted with phenylmethanone
Vorbereitungsmethoden
The synthesis of (3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride and 2,2,3-trimethylcyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
(3-Benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone can be compared with other similar compounds, such as:
1-(3-Benzoyl-1,2,2-trimethylcyclopentyl)ethanone: This compound has a similar structure but differs in the position of the benzoyl group.
1-(3-Benzoyl-2,2,3-trimethylcyclopentyl)ethanone: Another closely related compound with slight variations in the cyclopentyl ring substitution.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C22H24O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(3-benzoyl-2,2,3-trimethylcyclopentyl)-phenylmethanone |
InChI |
InChI=1S/C22H24O2/c1-21(2)18(19(23)16-10-6-4-7-11-16)14-15-22(21,3)20(24)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |
InChI-Schlüssel |
VSSQZOJJQVIVRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC1(C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


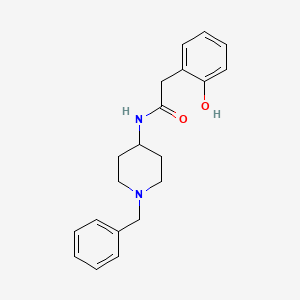
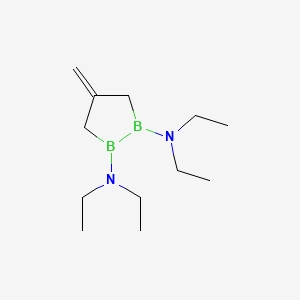
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)

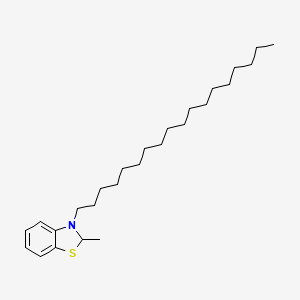
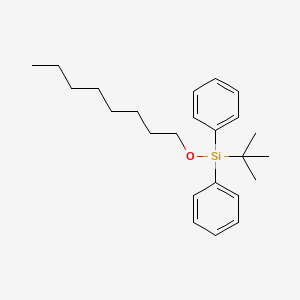

![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
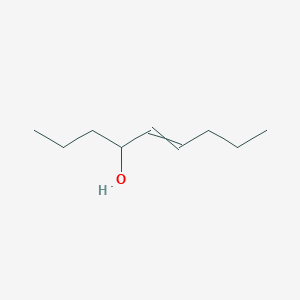
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
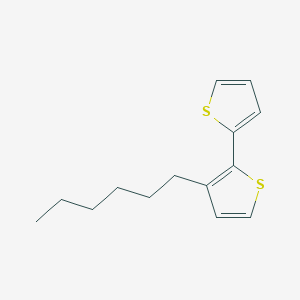
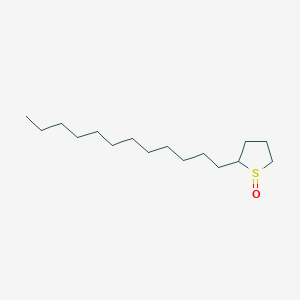
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
